AZ Pfkfb3 26

Description

Structure

3D Structure

Properties

IUPAC Name |

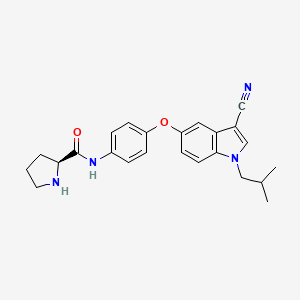

(2S)-N-[4-[3-cyano-1-(2-methylpropyl)indol-5-yl]oxyphenyl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N4O2/c1-16(2)14-28-15-17(13-25)21-12-20(9-10-23(21)28)30-19-7-5-18(6-8-19)27-24(29)22-4-3-11-26-22/h5-10,12,15-16,22,26H,3-4,11,14H2,1-2H3,(H,27,29)/t22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOGHGWKBJXQNEJ-QFIPXVFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C=C(C2=C1C=CC(=C2)OC3=CC=C(C=C3)NC(=O)C4CCCN4)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CN1C=C(C2=C1C=CC(=C2)OC3=CC=C(C=C3)NC(=O)[C@@H]4CCCN4)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of AZ PFKFB3 26

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive analysis of the mechanism of action for AZ PFKFB3 26, a potent and selective inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3). We will explore its core biochemical function, downstream cellular effects, and the experimental basis for these findings.

Introduction: PFKFB3 as a Key Regulator of Glycolysis

6-phosphofructo-2-kinase/fructose-2,6-bisphosphatases (PFKFBs) are a family of bifunctional enzymes that regulate the intracellular concentration of fructose-2,6-bisphosphate (F-2,6-BP).[1][2] F-2,6-BP is the most potent allosteric activator of phosphofructokinase-1 (PFK-1), a critical rate-limiting enzyme in the glycolytic pathway.[1][3][4][5] The PFKFB enzyme family consists of four isoforms (PFKFB1-4), each with distinct tissue expression profiles and ratios of kinase to phosphatase activity.[6][7]

PFKFB3 stands out due to its exceptionally high kinase-to-phosphatase activity ratio (approximately 740:1), which strongly favors the synthesis of F-2,6-BP, thereby promoting a high glycolytic flux.[5][6][7] PFKFB3 is ubiquitously expressed but is found to be significantly upregulated in numerous pathological conditions, including a wide variety of cancers and in endothelial cells during angiogenesis.[1][5][8][9][10] This upregulation is often driven by oncogenic signaling pathways (e.g., Ras, mTOR), hypoxia, and inflammatory stimuli.[1][6][11][12] Its critical role in sustaining the high metabolic rate required for rapid cell proliferation and vessel growth makes PFKFB3 an attractive therapeutic target in oncology and other diseases characterized by pathological angiogenesis.[4][5][13][14]

This compound: A Potent and Selective PFKFB3 Inhibitor

This compound (also known as AZ67) is a small molecule inhibitor designed for high potency and selectivity against the PFKFB3 isoform.[15][16] Its primary mechanism of action is the direct inhibition of the PFKFB3 kinase domain, which sets off a cascade of metabolic and cellular changes.

The fundamental action of this compound is the competitive inhibition of PFKFB3's kinase activity. This directly leads to a reduction in the synthesis of F-2,6-BP.[6][17] With lower levels of this key activator, the enzymatic activity of PFK-1 is diminished. This throttles the glycolytic pathway at one of its main control points, resulting in a decreased production of downstream metabolites such as fructose-1,6-bisphosphate (F-1,6-BP) and lactate.[14][15]

The efficacy of this compound has been quantified through various enzymatic and cellular assays. The data highlight its high potency for PFKFB3 and selectivity over other PFKFB isoforms.

| Parameter | Target/Cell Line | Value | Reference |

| IC₅₀ | PFKFB3 | 0.011 - 0.023 µM | [15][16][17] |

| IC₅₀ | PFKFB2 | 0.159 - 0.384 µM | [15][17] |

| IC₅₀ | PFKFB1 | 1.13 - 2.06 µM | [15][17] |

| Cellular IC₅₀ | F-2,6-BP Reduction | 0.281 µM | [17] |

| Cellular IC₅₀ | F-1,6-BP Reduction (A549 cells) | 0.343 µM | [15][18] |

Downstream Cellular and Physiological Consequences

By modulating the central metabolic pathway of glycolysis, this compound impacts numerous cellular processes that are critical for disease progression, particularly in cancer and inflammatory conditions.

Endothelial cells (ECs) that line blood vessels rely heavily on glycolysis to generate ATP for proliferation and migration, the key processes in angiogenesis.[5][8] PFKFB3 is a critical driver of this metabolic phenotype.[8][13]

-

Inhibition of EC Function: By blocking PFKFB3, this compound reduces the glycolytic rate in ECs. This impairs their ability to proliferate and form the capillary-like structures necessary for new blood vessel formation.[6][19][20]

-

Tumor Vessel Normalization: In the chaotic tumor microenvironment, PFKFB3 inhibition can "normalize" the abnormal, leaky vasculature. This can tighten the vascular barrier, leading to more quiescent and stable vessels, which in turn can reduce cancer cell metastasis and improve the delivery of chemotherapeutic agents.[13][21]

-

Glycolysis-Independent Mechanism: Intriguingly, some studies with AZ67 (this compound) have shown potent anti-angiogenic effects in vitro and in vivo without a corresponding decrease in lactate or ATP levels in endothelial cells.[6][19][22][23] This suggests that while glycolysis inhibition is a primary mechanism, this compound may also disrupt angiogenesis through pathways independent of bulk energy reduction, a critical area for further research.[6][19][23]

Cancer cells exhibit abnormally high rates of glycolysis (the "Warburg effect") to support rapid growth, and PFKFB3 is a key enabler of this phenotype.[10] Inhibition with this compound can therefore suppress tumor growth through multiple avenues.

-

Cell Cycle Arrest and Apoptosis: Beyond its metabolic role in the cytoplasm, PFKFB3 can translocate to the nucleus and influence the cell cycle by promoting the degradation of proteins like p27, a cell cycle inhibitor.[1][2] PFKFB3 inhibition can stabilize p27, leading to cell cycle arrest (primarily at the G1/S transition) and subsequent apoptosis.[1][2]

-

Reduced Chemoresistance and Stemness: PFKFB3 is implicated in the survival of cancer stem cells (CSCs) and in the development of chemoresistance.[10][24] By targeting PFKFB3, it is possible to diminish CSC properties and re-sensitize resistant cancer cells to conventional chemotherapies like cisplatin.[24][25] This may occur through the modulation of inhibitors of apoptosis proteins (IAPs) and NF-κB signaling.[24]

Key Experimental Protocols

The mechanism of action of this compound has been elucidated using a variety of robust biochemical and cell-based assays.

This assay quantifies the enzymatic activity of PFKFB3 by measuring the amount of ADP produced during the kinase reaction.

-

Principle: The PFKFB3 enzyme is incubated with its substrates, fructose-6-phosphate (F-6-P) and ATP, in the presence of varying concentrations of the inhibitor. The kinase reaction converts ATP to ADP. After the reaction, a reagent is added to deplete the remaining ATP. A second reagent then converts the ADP produced into ATP, which is used to drive a luciferase/luciferin reaction, generating a luminescent signal that is directly proportional to the initial PFKFB3 activity.

-

Methodology:

-

Recombinant human PFKFB3 enzyme (e.g., 20-40 nM) is prepared in an assay buffer (e.g., 100 mM HEPES, 10 mM MgCl₂, 4 mM DTT, 4 mM F-6-P).[20]

-

The enzyme solution is added to microplate wells containing serially diluted this compound or DMSO vehicle control.

-

The reaction is initiated by adding ATP (e.g., 20 µM).[26]

-

After incubation (e.g., 60 minutes at room temperature), ADP-Glo™ Reagent is added to stop the kinase reaction and deplete ATP.

-

Kinase Detection Reagent is then added to convert ADP to ATP and generate a luminescent signal.

-

Luminescence is read on a plate reader, and the data is used to calculate IC₅₀ values.[20]

-

The Seahorse XF Analyzer measures the bioenergetics of live cells in real-time, providing key insights into metabolic function. The Extracellular Acidification Rate (ECAR) is an indicator of lactate production and thus the rate of glycolysis.

-

Principle: Cells are seeded in a specialized microplate. The instrument's probes create a transient micro-chamber, allowing for highly sensitive measurement of changes in pH in the surrounding media. An increase in proton concentration (lower pH) is primarily due to the export of lactate, a product of glycolysis.

-

Methodology:

-

Cells (e.g., endothelial cells or cancer cells) are seeded into a Seahorse XF cell culture microplate and allowed to adhere.

-

The culture medium is replaced with unbuffered assay medium, and the cells are incubated in a non-CO₂ incubator.[27]

-

The plate is placed in the Seahorse analyzer, and baseline ECAR is measured.

-

A series of compounds are sequentially injected from ports in the sensor cartridge to probe glycolytic function:

-

Glucose: Injected to initiate glycolysis.

-

Oligomycin: An ATP synthase inhibitor, which shuts down mitochondrial respiration and forces cells to rely on glycolysis for ATP, revealing the maximum glycolytic capacity.[27]

-

2-Deoxy-D-glucose (2-DG): A glucose analog that inhibits glycolysis, confirming that the measured ECAR is due to glycolytic activity.[27]

-

-

The changes in ECAR after each injection are used to calculate parameters like glycolysis, glycolytic capacity, and glycolytic reserve.[27]

-

This is a classic in vitro assay to assess the ability of endothelial cells to form three-dimensional, capillary-like structures.

-

Principle: Endothelial cells, when cultured on a layer of basement membrane extract (e.g., Matrigel), will differentiate and arrange themselves to form a network of tubes, mimicking the early stages of angiogenesis. The extent of this network formation can be quantified.

-

Methodology:

-

A basement membrane extract is thawed and used to coat the wells of a microplate.

-

Endothelial cells (e.g., HUVECs) are harvested and re-suspended in media containing the desired concentration of this compound or vehicle control.

-

The cell suspension is seeded onto the prepared matrix layer.

-

The plate is incubated for several hours (e.g., 4-18 hours) to allow for tube formation.

-

The resulting networks are visualized by microscopy and quantified using imaging software to measure parameters such as total tube length, number of junctions, and number of loops. A reduction in these parameters indicates an anti-angiogenic effect.[6][19][22]

-

Conclusion

This compound is a potent and highly selective inhibitor of PFKFB3, a pivotal enzyme that fuels glycolysis in pathological states. Its primary mechanism of action is the suppression of F-2,6-BP synthesis, leading to a direct reduction in glycolytic flux. This metabolic modulation has profound downstream consequences, including the inhibition of angiogenesis, induction of cancer cell cycle arrest and apoptosis, and a reduction in chemoresistance. The potential for a glycolysis-independent anti-angiogenic mechanism adds an intriguing layer to its profile. These multifaceted effects, supported by robust preclinical data, establish this compound as a significant research tool and underscore PFKFB3 as a compelling therapeutic target for the development of novel anti-cancer and anti-angiogenic agents.

References

- 1. The molecular basis of targeting PFKFB3 as a therapeutic strategy against cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. oncotarget.com [oncotarget.com]

- 3. Advances in the understanding of the role and mechanism of action of PFKFB3-mediated glycolysis in liver fibrosis (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PFKFB3 inhibitors as potential anticancer agents: Mechanisms of action, current developments, and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Pathogenic role of PFKFB3 in endothelial inflammatory diseases [frontiersin.org]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Endothelial 6-phosphofructo-2-kinase (PFKFB3) plays a critical role in angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Glycolytic regulatory enzyme PFKFB3 as a prognostic and tumor microenvironment biomarker in human cancers | Aging [aging-us.com]

- 10. PFKFB3 regulates cancer stemness through the hippo pathway in small cell lung carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. PFKFB3 activation in cancer cells by the p38/MK2 pathway in response to stress stimuli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Frontiers | PFKFB3: A Potential Key to Ocular Angiogenesis [frontiersin.org]

- 14. Targeting 6-Phosphofructo-2-Kinase (PFKFB3) as a Therapeutic Strategy against Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. medchemexpress.com [medchemexpress.com]

- 16. This compound - Immunomart [immunomart.com]

- 17. AZ-PFKFB3-67 | TargetMol [targetmol.com]

- 18. This compound (5675) by Tocris, Part of Bio-Techne [bio-techne.com]

- 19. The PFKFB3 Inhibitor AZ67 Inhibits Angiogenesis Independently of Glycolysis Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. INHIBITION OF THE GLYCOLYTIC ACTIVATOR PFKFB3 IN ENDOTHELIAL CELLS INDUCES TUMOR VESSEL NORMALIZATION, IMPAIRS METASTASIS AND IMPROVES CHEMOTHERAPY - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. The PFKFB3 Inhibitor AZ67 Inhibits Angiogenesis Independently of Glycolysis Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Frontiers | PFKFB3 Regulates Chemoresistance, Metastasis and Stemness via IAP Proteins and the NF-κB Signaling Pathway in Ovarian Cancer [frontiersin.org]

- 25. Acetylation accumulates PFKFB3 in cytoplasm to promote glycolysis and protects cells from cisplatin-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 26. A high-throughput screening campaign against PFKFB3 identified potential inhibitors with novel scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Inhibition of PFKFB3 Hampers the Progression of Atherosclerosis and Promotes Plaque Stability - PMC [pmc.ncbi.nlm.nih.gov]

AZD Pfkfb3 26 in Glycolysis Regulation: A Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Enhanced glycolysis, a metabolic hallmark of numerous pathological conditions including cancer, is predominantly regulated by the enzyme 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3). This enzyme's primary role is the synthesis of fructose-2,6-bisphosphate (F2,6BP), the most potent allosteric activator of phosphofructokinase-1 (PFK-1), the key rate-limiting step of glycolysis.[1][2][3] The high kinase to phosphatase activity ratio of PFKFB3 ensures a sustained glycolytic flux, supporting rapid cell proliferation and survival.[4][5] Consequently, PFKFB3 has emerged as a compelling therapeutic target. This document provides a detailed technical overview of AZ Pfkfb3 26, a potent and selective small-molecule inhibitor of PFKFB3, detailing its mechanism of action, its role in the regulation of glycolysis, and the experimental protocols used for its characterization.

The Central Role of PFKFB3 in Glycolytic Control

PFKFB3 is a bifunctional enzyme that governs the intracellular levels of F2,6BP.[4] Among the four PFKFB isoforms, PFKFB3 exhibits the highest kinase-to-phosphatase activity ratio (approximately 740:1), strongly favoring the synthesis of F2,6BP.[4][5] F2,6BP allosterically activates PFK-1, thereby overcoming ATP-mediated inhibition and committing glucose to the glycolytic pathway.[1][6] This function is critical not only for ATP production but also for generating intermediates for various biosynthetic pathways, including nucleic acid and amino acid synthesis.[1] PFKFB3 expression is often upregulated in various cancer types and is associated with poor prognosis.[1][7] Beyond its metabolic role, PFKFB3 is also implicated in regulating the cell cycle, angiogenesis, and DNA repair.[1][4][8]

Upstream Signaling and Regulation of PFKFB3

The expression and activity of PFKFB3 are tightly controlled by a network of signaling pathways, often those that are dysregulated in disease states. Key regulators include:

-

Hypoxia-Inducible Factor 1α (HIF-1α): Under hypoxic conditions, a common feature of the tumor microenvironment, HIF-1α is stabilized and transcriptionally upregulates PFKFB3, linking oxygen availability to metabolic reprogramming.[1][6][9]

-

Oncogenic Pathways (Ras, mTOR): Activation of pathways driven by oncogenes like Ras and the central metabolic regulator mTOR leads to increased PFKFB3 expression, coupling cell growth and proliferation signals directly to the glycolytic engine.[10]

-

AMP-activated protein kinase (AMPK): During periods of energy stress (low ATP), AMPK can phosphorylate and activate PFKFB3, boosting glycolysis to restore cellular energy homeostasis.[11]

-

Post-Translational Modifications: PFKFB3 activity is also modulated by other modifications, such as acetylation, which can affect its cellular localization and function.[11]

Caption: Upstream signaling pathways regulating PFKFB3 expression and activity.

This compound: A Potent and Selective PFKFB3 Inhibitor

This compound is a small molecule designed for the potent and selective inhibition of the PFKFB3 kinase.[12][13] Its high selectivity minimizes off-target effects, making it a valuable tool for dissecting the specific roles of PFKFB3 in cellular metabolism and a promising lead for therapeutic development.

Quantitative Inhibitory Activity

The inhibitory potency of this compound has been quantified against multiple PFKFB isoforms, demonstrating significant selectivity for PFKFB3.

| Target | IC₅₀ (nM) | Reference(s) |

| PFKFB3 | 23 | [13][14] |

| PFKFB2 | 382 - 384 | [12][13][14] |

| PFKFB1 | 2060 | [12][13][14] |

Cellular Effects

In cellular contexts, this compound effectively engages its target and modulates glycolytic flux. In A549 non-small cell lung cancer cells, this compound was shown to reduce the levels of fructose-1,6-bisphosphate (F-1,6-BP), a downstream product of PFK-1 activity, with an IC₅₀ of 343 nM.[12][13] This confirms that its enzymatic inhibition translates to a functional reduction of the glycolytic pathway within the cell.

Experimental Methodologies for Inhibitor Characterization

The evaluation of PFKFB3 inhibitors like this compound involves a series of biochemical and cell-based assays to determine potency, selectivity, and functional cellular effects.

Caption: Standard experimental workflow for characterizing a PFKFB3 inhibitor.

PFKFB3 Enzymatic Inhibition Assay (ADP-Glo)

This assay quantifies the kinase activity of recombinant PFKFB3 by measuring the amount of ADP produced.

-

Principle: The assay is performed in two steps. First, the PFKFB3 kinase reaction is allowed to proceed in the presence of the inhibitor. Then, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Finally, a Kinase Detection Reagent is added to convert ADP to ATP, which is then used to generate a luminescent signal via a luciferase/luciferin reaction. The light output is proportional to the ADP concentration and thus to the kinase activity.

-

Protocol:

-

Prepare a reaction buffer (e.g., 50 mM HEPES pH 7.5, 5 mM MgCl₂, 100 mM KCl, 4 mM DTT, 0.01% BSA).[15]

-

Add 20 nM of recombinant human PFKFB3 enzyme to wells of a 96-well plate.[15]

-

Add serial dilutions of this compound (or control compound) to the wells.

-

Initiate the kinase reaction by adding substrates: 2 mM fructose-6-phosphate (F-6-P) and 20 µM ATP.[15]

-

Incubate for a defined period (e.g., 60 minutes) at room temperature.

-

Add ADP-Glo™ Reagent to stop the reaction and incubate for 40 minutes.

-

Add Kinase Detection Reagent and incubate for 30 minutes.

-

Measure luminescence using a plate reader.

-

Calculate percent inhibition relative to a DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.

-

Cellular Lactate Production Assay

This assay measures the rate of glycolysis in cultured cells by quantifying the amount of lactate secreted into the medium.

-

Principle: Glycolysis results in the production of lactate, which is exported from the cell. The concentration of lactate in the culture medium is therefore an indicator of the overall glycolytic rate.

-

Protocol:

-

Seed cells (e.g., A549, HUVEC) in a 6-well plate at a density of ~80,000 cells/well and allow them to adhere overnight.[16]

-

Replace the medium with fresh medium containing various concentrations of this compound or a vehicle control (DMSO).

-

Incubate the cells for a specified time (e.g., 24 hours).[16]

-

Collect the culture supernatant.

-

Measure the lactate concentration in the supernatant using a commercially available colorimetric or fluorometric lactate assay kit, following the manufacturer's instructions.[16]

-

In parallel, lyse the cells from each well to determine the total protein concentration (e.g., using a BCA assay).

-

Normalize the lactate concentration to the total protein content in each well to account for differences in cell number.[16]

-

Cell Proliferation Assay (BrdU)

This assay assesses the effect of PFKFB3 inhibition on the rate of cell division.

-

Principle: Bromodeoxyuridine (BrdU) is a synthetic analog of thymidine that is incorporated into newly synthesized DNA during the S-phase of the cell cycle. An antibody against BrdU is then used to detect the amount of incorporation, which is proportional to the level of cell proliferation.

-

Protocol:

-

Seed cells in a 96-well plate and incubate overnight.[15]

-

Treat the cells with various concentrations of this compound.

-

After a desired incubation period (e.g., 24-48 hours), add BrdU labeling solution (final concentration 10 µM) to each well and incubate for 2 hours at 37°C.[15]

-

Remove the medium, fix the cells, and denature the DNA (e.g., using FixDenat solution).[15]

-

Add an anti-BrdU antibody conjugated to an enzyme (e.g., peroxidase) and incubate.

-

Wash the wells and add the enzyme substrate.

-

Measure the resulting colorimetric signal with a microplate reader.

-

Downstream Consequences of PFKFB3 Inhibition

By blocking the kinase activity of PFKFB3, this compound initiates a cascade of metabolic and cellular events. The primary effect is a reduction in F2,6BP levels, which leads to decreased PFK-1 activity and a subsequent bottleneck in the glycolytic pathway.

This metabolic shift has several downstream consequences:

-

Reduced Glycolytic Flux: Leads to lower production of ATP, lactate, and biosynthetic intermediates.[7][17]

-

Inhibition of Proliferation: Deprives rapidly dividing cells of the energy and building blocks necessary for growth.[7][8]

-

Suppression of Angiogenesis: Impairs the metabolic activity of endothelial cells, which rely heavily on glycolysis for proliferation and migration during vessel formation.[9][18]

-

Enhanced Chemosensitivity: In cancer cells, inhibiting glycolysis can increase sensitivity to conventional chemotherapeutic agents.[7]

Caption: Downstream metabolic and cellular effects of PFKFB3 inhibition.

Conclusion

PFKFB3 is a pivotal regulator of glycolysis, and its inhibition presents a strategic approach for modulating the metabolic states of cells in various diseases. This compound has been identified as a potent and highly selective inhibitor of PFKFB3, effectively reducing glycolytic flux in cellular models. Its specificity makes it an invaluable chemical probe for investigating the multifaceted roles of PFKFB3 and a strong candidate for further preclinical and clinical development. The methodologies outlined in this guide provide a robust framework for the continued investigation of PFKFB3 inhibitors and their therapeutic potential.

References

- 1. mdpi.com [mdpi.com]

- 2. Kinome Screen Identifies PFKFB3 and Glucose Metabolism as Important Regulators of the Insulin/Insulin-like Growth Factor (IGF)-1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Treatment against glucose-dependent cancers through metabolic PFKFB3 targeting of glycolytic flux | Semantic Scholar [semanticscholar.org]

- 4. oncotarget.com [oncotarget.com]

- 5. mdpi.com [mdpi.com]

- 6. academic.oup.com [academic.oup.com]

- 7. Inhibition of PFKFB3 induces cell death and synergistically enhances chemosensitivity in endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Role of PFKFB3 In the Tumor Microenvironment and Its Therapeutic Potential | Auctores [auctoresonline.org]

- 9. academic.oup.com [academic.oup.com]

- 10. Role of PFKFB3 and PFKFB4 in Cancer: Genetic Basis, Impact on Disease Development/Progression, and Potential as Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Acetylation accumulates PFKFB3 in cytoplasm to promote glycolysis and protects cells from cisplatin-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound | PFKFB3 | Tocris Bioscience [tocris.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. immunomart.com [immunomart.com]

- 15. A high-throughput screening campaign against PFKFB3 identified potential inhibitors with novel scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Inhibition of AMPK/PFKFB3 mediated glycolysis synergizes with penfluridol to suppress gallbladder cancer growth - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Targeting 6-Phosphofructo-2-Kinase (PFKFB3) as a Therapeutic Strategy against Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The PFKFB3 Inhibitor AZ67 Inhibits Angiogenesis Independently of Glycolysis Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Inhibition of PFKFB3 by AZ Pfkfb3 26

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potent and selective inhibitor, AZ Pfkfb3 26, and its interaction with the key metabolic enzyme 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3). This document details the quantitative inhibitory profile of this compound, outlines experimental protocols for its characterization, and visualizes its impact on relevant signaling pathways.

Core Data Presentation: Inhibitory Profile of this compound

This compound is a highly potent and selective inhibitor of PFKFB3. Its inhibitory activity has been quantified across enzymatic and cellular assays, demonstrating significant selectivity for PFKFB3 over other isoforms.

| Target | Assay Type | IC50 | Reference |

| PFKFB3 | Enzymatic Assay | 23 nM | [1][2][3] |

| PFKFB1 | Enzymatic Assay | 2.06 µM | [1][2][3] |

| PFKFB2 | Enzymatic Assay | 0.384 µM | [1][2][3] |

| Fructose-1,6-bisphosphate levels | Cellular Assay (A549 cells) | 0.343 µM | [2] |

| Fructose-2,6-bisphosphate (F-2,6-BP) production | Cellular Assay | 0.281 µM |

Signaling Pathways Modulated by PFKFB3 Inhibition

PFKFB3 is a critical regulator of glycolysis and is implicated in several key signaling pathways relevant to cancer biology, inflammation, and angiogenesis. This compound, by inhibiting PFKFB3, can modulate these pathways.

PFKFB3 in Glycolysis and Hypoxic Response

Under hypoxic conditions, often found in the tumor microenvironment, the transcription factor HIF-1α is stabilized. HIF-1α upregulates the expression of PFKFB3, which in turn increases the levels of fructose-2,6-bisphosphate (F-2,6-BP). F-2,6-BP is a potent allosteric activator of phosphofructokinase-1 (PFK-1), a key rate-limiting enzyme in glycolysis. This leads to an increased glycolytic flux, supporting rapid cell proliferation even in low-oxygen conditions (the Warburg effect). Inhibition of PFKFB3 by this compound directly counteracts this process.

PFKFB3 in Angiogenesis

PFKFB3-driven glycolysis is also crucial for endothelial cell function and angiogenesis. Vascular endothelial growth factor (VEGF) can induce the expression of PFKFB3, leading to increased glycolysis, which provides the necessary energy and building blocks for endothelial cell proliferation and migration, key processes in the formation of new blood vessels. By inhibiting PFKFB3, this compound can disrupt this process and exhibits anti-angiogenic properties.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

PFKFB3 Enzymatic Activity Assay (ADP-Glo™ Kinase Assay)

This assay quantifies PFKFB3 kinase activity by measuring the amount of ADP produced in the kinase reaction.

Materials:

-

Recombinant human PFKFB3 enzyme

-

This compound (or other test inhibitors)

-

Substrate: Fructose-6-phosphate (F-6-P)

-

ATP

-

Kinase reaction buffer (e.g., 100 mM HEPES pH 7.5, 10 mM MgCl2, 200 µM KCl, 8 mM DTT, 0.02% BSA, 0.02% Triton X-100)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White, opaque 384-well plates

-

Luminometer

Workflow Diagram:

Procedure:

-

Reagent Preparation: Prepare serial dilutions of this compound in kinase reaction buffer. Prepare solutions of PFKFB3 enzyme, F-6-P, and ATP in kinase reaction buffer at the desired concentrations.

-

Reaction Setup: In a 384-well plate, add the kinase reaction buffer, followed by the this compound dilutions (or vehicle control). Add the PFKFB3 enzyme and F-6-P substrate.

-

Kinase Reaction: Initiate the reaction by adding ATP. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

ATP Depletion: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

ADP to ATP Conversion and Detection: Add Kinase Detection Reagent to convert the ADP generated to ATP and catalyze a luciferase reaction. Incubate for 30-60 minutes at room temperature.

-

Measurement: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

-

Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Endothelial Cell Tube Formation Assay

This assay assesses the effect of this compound on the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial cell growth medium

-

This compound

-

Matrigel Basement Membrane Matrix

-

96-well plates

-

Microscope with imaging capabilities

Procedure:

-

Plate Coating: Thaw Matrigel on ice and coat the wells of a 96-well plate with a thin layer. Polymerize the Matrigel by incubating at 37°C for 30-60 minutes.

-

Cell Preparation: Harvest HUVECs and resuspend them in endothelial cell growth medium containing various concentrations of this compound or vehicle control.

-

Cell Seeding: Seed the HUVEC suspension onto the Matrigel-coated wells.

-

Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours, or until tube-like structures are formed in the control wells.

-

Imaging and Analysis: Visualize the tube formation using a microscope and capture images. Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.

-

Data Interpretation: Compare the tube formation in the presence of this compound to the vehicle control to assess its anti-angiogenic effect.

This technical guide provides foundational information for researchers and drug development professionals working on the inhibition of PFKFB3 by this compound. The provided data, pathway diagrams, and experimental protocols serve as a valuable resource for further investigation into the therapeutic potential of this compound.

References

- 1. Hypoxia-inducible factor-1-mediated expression of the 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase-3 (PFKFB3) gene. Its possible role in the Warburg effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. PI3K-Akt signaling controls PFKFB3 expression during human T-lymphocyte activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 6-Phosphofructo-2-kinase (pfkfb3) gene promoter contains hypoxia-inducible factor-1 binding sites necessary for transactivation in response to hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of AZ Pfkfb3 26 in Cancer Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cancer cells exhibit a profound metabolic reprogramming, characterized by a heightened reliance on glycolysis even in the presence of oxygen, a phenomenon known as the Warburg effect. A key enzymatic regulator of this metabolic shift is the 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3). The inducible nature and high kinase-to-phosphatase activity ratio of PFKFB3 make it a compelling therapeutic target for anticancer drug development. This technical guide provides an in-depth overview of AZ Pfkfb3 26, a potent and selective small-molecule inhibitor of PFKFB3. We will delve into its mechanism of action, its impact on cancer cell metabolism, and provide a compilation of quantitative data and detailed experimental protocols for its use in research settings.

Introduction to PFKFB3 in Cancer Metabolism

PFKFB3 is a bifunctional enzyme that synthesizes and degrades fructose-2,6-bisphosphate (F-2,6-BP), a potent allosteric activator of phosphofructokinase-1 (PFK-1), the rate-limiting enzyme of glycolysis.[1][2] PFKFB3 exhibits the highest kinase to phosphatase activity ratio among its isoforms, leading to elevated levels of F-2,6-BP and a subsequent increase in glycolytic flux.[1] This heightened glycolysis provides cancer cells with the necessary energy and biosynthetic precursors to support rapid proliferation.

The expression and activity of PFKFB3 are regulated by various oncogenic signaling pathways, including Ras, mTOR, and MAPK, further solidifying its role in cancer progression.[1][3] Overexpression of PFKFB3 has been observed in a wide array of human cancers, including those of the breast, colon, ovary, and thyroid, and often correlates with a more aggressive phenotype and poorer prognosis.[2][4]

This compound: A Potent and Selective PFKFB3 Inhibitor

This compound is a small-molecule inhibitor developed through structure-based design to specifically target the ATP-binding site of PFKFB3.[5] Its high potency and selectivity make it a valuable tool for elucidating the role of PFKFB3 in cancer biology and for exploring the therapeutic potential of PFKFB3 inhibition.

Mechanism of Action

This compound acts as a competitive inhibitor of PFKFB3, preventing the phosphorylation of fructose-6-phosphate to fructose-2,6-bisphosphate.[6] This leads to a reduction in the intracellular concentration of F-2,6-BP, thereby decreasing the activity of PFK-1 and dampening the overall rate of glycolysis.

Quantitative Data

The following tables summarize the in vitro potency and cellular activity of this compound.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | IC50 (nM) | Reference |

| PFKFB3 | 23 | [5] |

| PFKFB1 | 2060 | [5] |

| PFKFB2 | 384 | [5] |

Table 2: Cellular Activity of this compound in A549 Non-Small Cell Lung Cancer Cells

| Assay | IC50 (nM) | Reference |

| F-1,6-BP Downregulation | 343 | [5] |

Signaling Pathways Involving PFKFB3

The regulation of and by PFKFB3 is intricately linked with key cancer-related signaling pathways.

Upstream Regulation of PFKFB3

Multiple signaling cascades converge on PFKFB3 to modulate its expression and activity.

Caption: Upstream signaling pathways regulating PFKFB3 expression and activity.

Downstream Effects of PFKFB3 Inhibition

Inhibition of PFKFB3 by agents like this compound can impact downstream signaling, affecting processes such as cell proliferation and survival.

Caption: Downstream consequences of PFKFB3 inhibition by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound, compiled from published literature.

PFKFB3 Kinase Activity Assay (ADP-Glo™ Kinase Assay)

This protocol is adapted from methodologies used in the characterization of PFKFB3 inhibitors.

Objective: To determine the in vitro inhibitory activity of this compound against PFKFB3.

Materials:

-

Recombinant human PFKFB3 enzyme

-

ADP-Glo™ Kinase Assay kit (Promega)

-

Assay buffer: 100 mM HEPES (pH 7.5), 10 mM MgCl2, 200 nM KCl, 8 mM DTT, 0.02% BSA, 0.02% Triton X-100

-

Substrates: Fructose-6-phosphate (F-6-P) and ATP

-

This compound (or other test compounds)

-

384-well plates

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

Add 1 µL of the compound dilution to the wells of a 384-well plate.

-

Prepare the PFKFB3 enzyme solution by diluting the enzyme to 40 nM in the assay buffer.

-

Add 10 µL of the enzyme solution to each well containing the compound.

-

Incubate the plate at room temperature for 15 minutes.

-

Prepare the substrate solution by adding F-6-P (final concentration 4 mM) and ATP (to the Km value for the enzyme) to the assay buffer.

-

Initiate the kinase reaction by adding 10 µL of the substrate solution to each well.

-

Incubate the reaction at room temperature for 1 hour.

-

Stop the kinase reaction and measure the amount of ADP produced by following the ADP-Glo™ Kinase Assay manufacturer's protocol.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.

Cellular F-1,6-BP Measurement Assay

Objective: To assess the effect of this compound on intracellular levels of fructose-1,6-bisphosphate (F-1,6-BP), a downstream product of the PFK-1 reaction.

Materials:

-

A549 cells (or other cancer cell line of interest)

-

Cell culture medium and supplements

-

This compound

-

F-1,6-BP assay kit (e.g., from Sigma-Aldrich or Abcam)

-

96-well plates

-

Lysis buffer

Procedure:

-

Seed A549 cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound for a specified period (e.g., 24 hours).

-

After treatment, wash the cells with ice-cold PBS.

-

Lyse the cells using a suitable lysis buffer provided with the F-1,6-BP assay kit.

-

Measure the intracellular F-1,6-BP concentration in the cell lysates according to the manufacturer's protocol.

-

Normalize the F-1,6-BP levels to the total protein concentration in each well.

-

Calculate the percent reduction in F-1,6-BP levels for each compound concentration and determine the IC50 value.

Cell Viability Assay (Sulforhodamine B Assay)

Objective: To evaluate the effect of this compound on the viability of cancer cells.

Materials:

-

Cancer cell line of interest

-

Cell culture medium and supplements

-

This compound

-

Sulforhodamine B (SRB) solution

-

Trichloroacetic acid (TCA)

-

Tris base solution

-

96-well plates

Procedure:

-

Seed cells in 96-well plates and allow them to attach overnight.

-

Treat the cells with various concentrations of this compound for 72 hours.

-

Fix the cells by gently adding 50 µL of cold 50% (w/v) TCA to each well and incubate for 1 hour at 4°C.

-

Wash the plates five times with tap water and allow them to air dry.

-

Stain the cells by adding 100 µL of 0.4% (w/v) SRB in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

-

Wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow them to air dry.

-

Solubilize the bound dye by adding 200 µL of 10 mM Tris base solution (pH 10.5) to each well.

-

Measure the absorbance at 510 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

In Vivo Tumor Xenograft Model

Objective: To assess the in vivo efficacy of this compound in a preclinical cancer model.

Materials:

-

Immunocompromised mice (e.g., NOD-SCID or nude mice)

-

Cancer cell line for xenograft implantation

-

This compound formulated for in vivo administration

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject a suspension of cancer cells into the flank of each mouse.

-

Allow the tumors to reach a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer this compound or vehicle control to the respective groups according to a predetermined dosing schedule (e.g., daily oral gavage).

-

Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²)/2.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis).

-

Compare the tumor growth rates between the treatment and control groups to determine the antitumor efficacy of this compound.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for evaluating a PFKFB3 inhibitor.

Caption: A generalized workflow for the preclinical evaluation of this compound.

Conclusion

This compound is a valuable research tool for investigating the role of PFKFB3-driven glycolysis in cancer. Its high potency and selectivity allow for precise interrogation of this metabolic pathway. The data and protocols presented in this guide are intended to facilitate further research into the therapeutic potential of PFKFB3 inhibition in oncology. As our understanding of cancer metabolism continues to evolve, targeted agents like this compound will be instrumental in developing novel and effective anticancer strategies.

References

- 1. Structure-Based Design of Potent and Selective Inhibitors of the Metabolic Kinase PFKFB3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Context-Dependent Modification of PFKFB3 in Hematopoietic Stem Cells Promotes Anaerobic Glycolysis and Ensures Stress Hematopoiesis [elifesciences.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Role of PFKFB3 and PFKFB4 in Cancer: Genetic Basis, Impact on Disease Development/Progression, and Potential as Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]

Uncoupling Angiogenesis from Glycolysis: A Technical Guide to AZ PFKFB3 26 (AZ67)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of AZ PFKFB3 26, also known as AZ67, a potent and selective inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-biphosphatase 3 (PFKFB3). A growing body of evidence, highlighted in this document, points to a novel mechanism of angiogenesis inhibition by this compound that is independent of its canonical role in regulating glycolysis. This guide summarizes the key preclinical data, details the experimental methodologies used to elucidate its mechanism, and provides visual representations of the signaling pathways and experimental workflows.

Executive Summary

Endothelial cell metabolism, particularly glycolysis, has been a focal point for anti-angiogenic therapeutic strategies. The enzyme PFKFB3 is a key regulator of glycolytic flux and has been a target for drug development. However, the inhibitor this compound (AZ67) demonstrates a unique profile: it effectively inhibits angiogenesis in vitro and in vivo without impacting key downstream markers of glycolysis, such as lactate and ATP production. Furthermore, unlike many angiogenesis inhibitors, AZ67 does not affect endothelial cell proliferation or migration. This suggests a novel, glycolysis-independent pathway for its anti-angiogenic effects, opening new avenues for therapeutic intervention in angiogenesis-dependent diseases.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound (AZ67).

Table 1: Inhibitory Activity of this compound

| Target | IC50 Value | Cell Line | Effect | Reference |

| PFKFB3 | 0.023 µM (23 nM) | - | Potent and selective inhibition | [1] |

| PFKFB1 | 2.06 µM | - | Lower selectivity | [1] |

| PFKFB2 | 0.382 µM | - | Lower selectivity | [1] |

| Fructose-1,6-bisphosphate levels | 0.343 µM | A549 cells | Reduction of glycolytic intermediates |

Table 2: In Vitro Effects of AZ67 on Endothelial Cells

| Assay | Cell Type | AZ67 Concentrations | Key Findings | Reference |

| Tube Formation | Human Aortic Endothelial Cells (HAOECs) | 0.1, 1, 3, 5 µM | Significant inhibition of tube and mesh formation upon TNF-α stimulation. | [2] |

| Cell Proliferation | HAOECs | 0.1, 1, 3, 5 µM | No significant inhibition. | [2] |

| Cell Migration (Scratch Assay) | HAOECs | 0.1, 1, 3, 5 µM | No significant inhibition. | [2] |

| Lactate Production | HAOECs | Not specified | No decrease observed. | |

| ATP Levels | HAOECs | 0.1, 1, 3, 5 µM | No decrease observed. | [2] |

Table 3: In Vivo Angiogenesis Inhibition by AZ67

| Assay | Animal Model | AZ67 Doses | Key Findings | Reference |

| Matrigel Plug Assay | C57BL/6 mice | 0.115 mg/kg and 11.5 mg/kg body weight | Significant inhibition of new vessel formation, even at the lowest dose. Plugs with AZ67 showed no functional vessels. | [2] |

Signaling Pathway and Mechanism of Action

The canonical role of PFKFB3 is to produce fructose-2,6-bisphosphate, a potent allosteric activator of phosphofructokinase-1 (PFK-1), a key rate-limiting enzyme in glycolysis. Inhibition of PFKFB3 is therefore expected to reduce glycolytic flux, leading to decreased ATP and lactate production. While this compound (AZ67) does inhibit PFKFB3, its anti-angiogenic effects appear to diverge from this pathway.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound (AZ67).

In Vitro Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures in vitro.

Methodology:

-

Plate Coating: A 96-well plate is coated with Matrigel and incubated at 37°C for 30-60 minutes to allow for solidification.

-

Cell Culture and Pre-treatment: Human Aortic Endothelial Cells (HAOECs) are cultured in appropriate media. For induction of a pro-angiogenic state, cells are pre-treated with 20 ng/mL of human Tumor Necrosis Factor-alpha (hTNF-α) for 24 hours.

-

Cell Seeding: Pre-treated HAOECs are harvested and seeded onto the Matrigel-coated wells at a density of 1 x 104 cells/well.

-

Treatment: The cells are then treated with various concentrations of AZ67 (0.1, 1, 3, and 5 µM) or a vehicle control.

-

Incubation: The plate is incubated at 37°C in a humidified atmosphere with 5% CO2 for 8-9 hours.

-

Imaging and Analysis: The formation of tube- and mesh-like structures is observed and photographed using an inverted microscope. The total tube length and the number of formed meshes are quantified using image analysis software such as ImageJ with an angiogenesis analyzer plugin.

Endothelial Cell Migration (Scratch) Assay

This assay evaluates the effect of a compound on the migration of endothelial cells.

Methodology:

-

Cell Culture: HAOECs are grown to a confluent monolayer in a multi-well plate.

-

Wound Creation: A sterile pipette tip is used to create a linear "scratch" in the center of the cell monolayer.

-

Washing: The wells are washed with phosphate-buffered saline (PBS) to remove any detached cells.

-

Treatment: Fresh culture medium containing different concentrations of AZ67 (0.1, 1, 3, and 5 µM) or a vehicle control, along with hTNF-α (20 ng/mL), is added to the wells.

-

Imaging: The scratch area is imaged at time zero and after a 9-hour incubation period at 37°C.

-

Analysis: The closure of the scratch, indicative of cell migration, is quantified by measuring the change in the wound area over time.

In Vivo Matrigel Plug Angiogenesis Assay

This assay is a standard method to assess angiogenesis in a living organism.

Methodology:

-

Preparation of Matrigel Mixture: Growth factor-reduced Matrigel is kept on ice to prevent premature solidification. It is then mixed with either a vehicle control or AZ67 at doses of 0.115 mg/kg and 11.5 mg/kg body weight.

-

Injection: The Matrigel mixture is subcutaneously injected into the flank of C57BL/6 mice. The liquid Matrigel solidifies at body temperature, forming a plug.

-

Incubation Period: The mice are maintained for 14 days, during which time host endothelial cells can invade the Matrigel plug and form new blood vessels in response to pro-angiogenic stimuli.

-

Plug Harvesting: After 14 days, the mice are euthanized, and the Matrigel plugs are surgically excised.

-

Analysis: The plugs are photographed for macroscopic evaluation of vascularization. For detailed analysis, the plugs are fixed, embedded in paraffin, sectioned, and stained (e.g., with Hematoxylin and Eosin) to visualize and quantify the infiltration of endothelial cells and the formation of new blood vessels.

Conclusion

This compound (AZ67) presents a compelling case for a novel anti-angiogenic agent with a mechanism of action that is independent of glycolysis inhibition in endothelial cells. The preclinical data robustly demonstrates its efficacy in inhibiting key steps of angiogenesis without the expected metabolic consequences of PFKFB3 inhibition. This unique profile warrants further investigation to fully elucidate the downstream signaling pathways involved and to explore its therapeutic potential in a range of angiogenesis-dependent diseases. The detailed methodologies provided in this guide serve as a valuable resource for researchers aiming to further explore the intriguing biology of this compound.

References

Investigating the Role of PFKFB3 in Tumor Progression with AZ Pfkfb3 26: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the critical role of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3) in tumor progression and the utility of the selective inhibitor, AZ Pfkfb3 26, as a tool for its investigation. This document details the molecular mechanisms orchestrated by PFKFB3 in cancer cells, presents available quantitative data on the effects of this compound, outlines detailed experimental protocols for key assays, and provides visual representations of relevant signaling pathways and experimental workflows.

The Central Role of PFKFB3 in Cancer Metabolism and Proliferation

PFKFB3 is a bifunctional enzyme with dominant kinase activity, responsible for the synthesis of fructose-2,6-bisphosphate (F2,6BP), a potent allosteric activator of phosphofructokinase-1 (PFK-1).[1] PFK-1 is a key rate-limiting enzyme in glycolysis.[1] Consequently, PFKFB3 plays a pivotal role in driving the high glycolytic rates observed in many cancer cells, a phenomenon known as the "Warburg effect".[2] This metabolic reprogramming provides tumor cells with the necessary energy and building blocks for rapid proliferation.[3]

Beyond its metabolic function, PFKFB3 has been implicated in several other critical aspects of tumor progression, including:

-

Cell Cycle Regulation: PFKFB3 can translocate to the nucleus and influence cell cycle progression.[3] It has been shown to interact with cyclin-dependent kinase 4 (CDK4), a key regulator of the G1/S phase transition, and to promote the degradation of the cell cycle inhibitor p27.[3][4]

-

Angiogenesis: PFKFB3 is crucial for the metabolic adaptation of endothelial cells during angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.

-

Metastasis: PFKFB3 is involved in the epithelial-to-mesenchymal transition (EMT), a key process in cancer cell invasion and metastasis.[5][6]

Given its multifaceted role in promoting tumor growth and survival, PFKFB3 has emerged as a promising therapeutic target in oncology.

This compound: A Potent and Selective PFKFB3 Inhibitor

This compound is a small molecule inhibitor designed for high potency and selectivity for PFKFB3.[7][8] Its utility as a research tool lies in its ability to specifically probe the functions of PFKFB3 in various cellular and in vivo models of cancer.

Quantitative Data on this compound Activity

The following tables summarize the available quantitative data on the inhibitory activity of this compound.

| Parameter | Value | Cell Line/System |

| PFKFB3 IC50 | 0.023 µM | Recombinant Enzyme |

| PFKFB2 IC50 | 0.382 µM | Recombinant Enzyme |

| PFKFB1 IC50 | 2.06 µM | Recombinant Enzyme |

| Fructose-1,6-bisphosphate Reduction IC50 | 0.343 µM | A549 Cells |

Table 1: In Vitro Inhibitory Activity of this compound. [7][8] This table shows the half-maximal inhibitory concentration (IC50) of this compound against PFKFB3 and its isoforms, as well as its effect on a downstream product of the glycolytic pathway.

Further preclinical data on the effects of this compound on cancer cell proliferation, apoptosis, and in vivo tumor growth are not yet publicly available in peer-reviewed literature. The data presented here is based on publicly available information from chemical suppliers.

Key Experimental Protocols

This section provides detailed methodologies for essential experiments to investigate the role of PFKFB3 and the effects of its inhibition by this compound.

Western Blot Analysis of PFKFB3 Expression

This protocol allows for the detection and quantification of PFKFB3 protein levels in cancer cells.

1. Cell Lysis:

- Culture cancer cells to 80-90% confluency.

- Wash cells with ice-cold phosphate-buffered saline (PBS).

- Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[9]

- Incubate on ice for 30 minutes, with vortexing every 10 minutes.

- Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

- Collect the supernatant containing the protein lysate.

2. Protein Quantification:

- Determine the protein concentration of the lysates using a BCA protein assay kit.[9]

3. SDS-PAGE and Electrotransfer:

- Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

- Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) on a 10% polyacrylamide gel.[10]

- Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

4. Immunoblotting:

- Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[11]

- Incubate the membrane with a primary antibody specific for PFKFB3 (e.g., rabbit polyclonal anti-PFKFB3, 1:1000 dilution) overnight at 4°C.[9]

- Wash the membrane three times with TBST.

- Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG, 1:3000 dilution) for 1 hour at room temperature.[9]

- Wash the membrane three times with TBST.

5. Detection:

- Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent.[9]

- Capture the image using a chemiluminescence imaging system.

- Use a loading control, such as β-actin or GAPDH, to normalize for protein loading.[9]

Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

1. Cell Seeding:

- Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

- Incubate for 24 hours to allow cells to attach.

2. Treatment with this compound:

- Prepare a serial dilution of this compound in culture medium.

- Replace the medium in the wells with 100 µL of medium containing the desired concentrations of the inhibitor or vehicle control (e.g., DMSO).

- Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

3. MTT Addition:

- Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

- Incubate the plate for 3-4 hours at 37°C until a purple formazan precipitate is visible.

4. Solubilization of Formazan:

- Carefully remove the medium from the wells.

- Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

- Mix gently on an orbital shaker to ensure complete dissolution.

5. Absorbance Measurement:

- Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

- A reference wavelength of 630 nm can be used to subtract background absorbance.

6. Data Analysis:

- Calculate the percentage of cell viability relative to the vehicle-treated control cells.

- Plot the percentage of viability against the inhibitor concentration to determine the IC50 value.

In Vivo Tumor Xenograft Study

This protocol describes a general procedure for evaluating the anti-tumor efficacy of a PFKFB3 inhibitor in a mouse xenograft model.[12]

1. Cell Preparation and Implantation:

- Harvest cancer cells from culture and resuspend them in a sterile, serum-free medium or PBS, often mixed with Matrigel to support initial tumor growth.[12]

- Subcutaneously inject a specific number of cells (e.g., 1-5 x 106) into the flank of immunocompromised mice (e.g., athymic nude or SCID mice).[12]

2. Tumor Growth Monitoring:

- Monitor the mice regularly for tumor formation.

- Once tumors are palpable and reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.[12]

- Measure tumor dimensions with calipers two to three times per week and calculate tumor volume using the formula: (Length x Width²) / 2.

3. Drug Administration:

- Prepare the PFKFB3 inhibitor (e.g., this compound) in a suitable vehicle for administration (e.g., oral gavage, intraperitoneal injection).

- Administer the inhibitor to the treatment group at a predetermined dose and schedule.

- Administer the vehicle alone to the control group.

4. Efficacy Evaluation:

- Continue monitoring tumor growth and the general health of the mice throughout the study.

- At the end of the study, euthanize the mice and excise the tumors.

- Measure the final tumor weight and volume.

- Tumor tissue can be processed for further analysis, such as immunohistochemistry or Western blotting, to assess target engagement and downstream effects.

5. Data Analysis:

- Compare the tumor growth rates, final tumor volumes, and weights between the treatment and control groups to determine the anti-tumor efficacy of the inhibitor.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways involving PFKFB3 and a typical experimental workflow for evaluating a PFKFB3 inhibitor.

Caption: PFKFB3's role in stimulating glycolysis via F2,6BP production.

Caption: PFKFB3's involvement in cell cycle progression.

Caption: A preclinical workflow for evaluating this compound.

Conclusion

PFKFB3 stands as a critical node in the complex network of pathways that drive tumor progression, making it a compelling target for anticancer therapies. The selective inhibitor this compound provides a valuable tool for dissecting the multifaceted roles of PFKFB3 in cancer biology. The experimental protocols and conceptual frameworks presented in this guide are intended to facilitate further research into PFKFB3-targeted strategies, ultimately aiming to translate these fundamental discoveries into novel and effective treatments for cancer patients.

References

- 1. researchgate.net [researchgate.net]

- 2. PFKFB3 - Wikipedia [en.wikipedia.org]

- 3. The molecular basis of targeting PFKFB3 as a therapeutic strategy against cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Non-canonical roles of PFKFB3 in regulation of cell cycle through binding to CDK4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. PFKFB3 regulates cancer stemness through the hippo pathway in small cell lung carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Potential Oncogenic Role for PFKFB3 Overexpression in Gastric Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | PFKFB3 | Tocris Bioscience [tocris.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Overexpression of PFKFB3 promotes cell glycolysis and proliferation in renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. moodle.is.ed.ac.uk [moodle.is.ed.ac.uk]

- 11. PFKFB3, a key glucose metabolic enzyme regulated by pathogen recognition receptor TLR4 in liver cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

AZ-PFKFB3-26: A Technical Guide to its Selectivity Profile for PFKFB Isoforms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the selectivity profile of AZ-PFKFB3-26, a potent inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3). The document outlines its inhibitory activity against various PFKFB isoforms, the experimental methodologies used for these determinations, and the broader context of the PFKFB3 signaling pathway.

Introduction

AZ-PFKFB3-26 is a small molecule inhibitor that has demonstrated high potency and selectivity for PFKFB3, an enzyme that plays a crucial role in the regulation of glycolysis. The PFKFB family of enzymes consists of four bifunctional isoforms (PFKFB1, PFKFB2, PFKFB3, and PFKFB4) that control the intracellular levels of fructose-2,6-bisphosphate (F2,6BP), a potent allosteric activator of phosphofructokinase-1 (PFK-1), a key rate-limiting enzyme in glycolysis. Due to its significant kinase activity, PFKFB3 is a key driver of glycolytic flux and has emerged as a therapeutic target in various diseases, including cancer. Understanding the selectivity profile of inhibitors like AZ-PFKFB3-26 is critical for predicting their biological effects and potential off-target activities.

Selectivity Profile of AZ-PFKFB3-26

The inhibitory activity of AZ-PFKFB3-26 has been characterized against three of the four PFKFB isoforms. The compound exhibits significant selectivity for PFKFB3 over PFKFB1 and PFKFB2. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Isoform | IC50 (µM) |

| PFKFB1 | 2.06 |

| PFKFB2 | 0.382 |

| PFKFB3 | 0.023 |

| PFKFB4 | Data not available in cited literature |

Note: The IC50 value for PFKFB4 has not been reported in the primary literature describing the selectivity of AZ-PFKFB3-26.

Experimental Protocols

The determination of the IC50 values for AZ-PFKFB3-26 against the PFKFB isoforms was conducted using a biochemical assay. The following provides a detailed methodology based on standard practices for kinase inhibitor profiling.

PFKFB Kinase Activity Assay (ADP-Glo™ Kinase Assay)

A common method to determine the kinase activity of PFKFB isoforms and the inhibitory potential of compounds is the ADP-Glo™ Kinase Assay. This luminescent assay quantifies the amount of ADP produced during the kinase reaction.

Materials:

-

Recombinant human PFKFB1, PFKFB2, and PFKFB3 enzymes

-

AZ-PFKFB3-26 (or other test compounds)

-

ATP (Adenosine 5'-triphosphate)

-

Fructose-6-phosphate (F6P)

-

ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

-

Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

-

384-well plates

Procedure:

-

Compound Preparation: A serial dilution of AZ-PFKFB3-26 is prepared in DMSO and then diluted in the assay buffer to the desired final concentrations.

-

Enzyme and Substrate Preparation: The PFKFB enzyme and the substrate, fructose-6-phosphate, are diluted in the assay buffer to their final concentrations.

-

Reaction Initiation: The kinase reaction is initiated by adding ATP to a mixture of the PFKFB enzyme, fructose-6-phosphate, and the test compound in a 384-well plate.

-

Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).

-

Reaction Termination and ADP Detection:

-

The ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining unconsumed ATP. This is followed by a 40-minute incubation at room temperature.

-

The Kinase Detection Reagent is then added to convert the generated ADP into ATP, which is subsequently used in a luciferase/luciferin reaction to produce light. This is followed by a 30-60 minute incubation at room temperature.

-

-

Luminescence Measurement: The luminescence signal, which is directly proportional to the amount of ADP produced and thus the kinase activity, is measured using a plate reader.

-

Data Analysis: The luminescence data is converted to percent inhibition relative to a DMSO control (0% inhibition) and a control without enzyme (100% inhibition). The IC50 values are then calculated by fitting the percent inhibition data to a dose-response curve using non-linear regression analysis.

Visualizations

PFKFB3 Signaling Pathway

The following diagram illustrates the central role of PFKFB3 in regulating glycolytic flux.

Caption: PFKFB3 catalyzes the synthesis of F2,6BP, a potent activator of PFK-1, thereby driving glycolysis. AZ-PFKFB3-26 inhibits this process.

Experimental Workflow for IC50 Determination

The workflow for determining the IC50 of AZ-PFKFB3-26 is depicted below.

Caption: A stepwise workflow for determining the IC50 of AZ-PFKFB3-26 using a kinase activity assay.

Logical Relationship of AZ-PFKFB3-26 Inhibition

The following diagram illustrates the logical consequence of PFKFB3 inhibition by AZ-PFKFB3-26.

Caption: The inhibitory action of AZ-PFKFB3-26 on PFKFB3 leads to a downstream reduction in glycolytic flux.

AZD PFKFB3 26: A Technical Guide to a Novel PFKFB3 Inhibitor and Its Role in Overcoming Therapeutic Resistance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potent and selective 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3) inhibitor, AZ Pfkfb3 26. It delves into the molecular mechanisms of PFKFB3 in cancer metabolism, its role in therapeutic resistance, and the potential of this compound to circumvent these resistance mechanisms. This document offers detailed experimental protocols, quantitative data, and visual representations of key signaling pathways to support further research and development in this promising area of oncology.

Introduction: PFKFB3 as a Key Regulator of Cancer Metabolism and a Therapeutic Target

Cancer cells exhibit a reprogrammed metabolism, characterized by a heightened rate of glycolysis even in the presence of oxygen, a phenomenon known as the "Warburg effect". This metabolic shift provides the necessary energy and building blocks for rapid cell proliferation.[1][2] A pivotal enzyme in this process is 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3). PFKFB3 is a bifunctional enzyme that synthesizes fructose-2,6-bisphosphate (F2,6BP), a potent allosteric activator of phosphofructokinase-1 (PFK-1), a key rate-limiting enzyme in glycolysis.[1][3]

PFKFB3 possesses a significantly higher kinase to phosphatase activity ratio, leading to an accumulation of F2,6BP and a subsequent increase in glycolytic flux.[4] This enzyme is often found to be upregulated in various human cancers, including breast, colon, ovarian, and thyroid carcinomas, and its expression is associated with tumor progression and poor prognosis.[2][5] Consequently, the inhibition of PFKFB3 has emerged as an attractive therapeutic strategy to selectively target the metabolic vulnerability of cancer cells.[1]

This compound: A Potent and Selective PFKFB3 Inhibitor

This compound is a small molecule inhibitor designed to be highly potent and selective for PFKFB3.[6] Its selectivity is a crucial attribute, as it minimizes off-target effects by having a lower affinity for other PFKFB isoforms like PFKFB1 and PFKFB3.[6] By inhibiting PFKFB3, this compound reduces the intracellular levels of F2,6BP, thereby dampening the high glycolytic rate characteristic of many cancer cells.

Quantitative Data Presentation

The inhibitory activity of this compound and other relevant compounds against PFKFB isoforms is summarized in the table below. This data highlights the potency and selectivity of this compound.

| Compound | PFKFB3 IC₅₀ (µM) | PFKFB2 IC₅₀ (µM) | PFKFB1 IC₅₀ (µM) | Cell-Based F-1,6-BP Reduction IC₅₀ (µM) (A549 cells) | Reference |

| This compound | 0.023 | 0.382 | 2.06 | 0.343 | [7] |

| 3PO | Not specified in the provided results | Not specified | Not specified | Not specified | [3][8][9] |

| PFK15 | Not specified in the provided results | Not specified | Not specified | Not specified | [8] |

| YN1 | Not specified in the provided results | Not specified | Not specified | Not specified | [10] |

| N4A | Not specified in the provided results | Not specified | Not specified | Not specified | [10] |

Implications for Therapeutic Resistance

A significant challenge in cancer treatment is the development of therapeutic resistance. Emerging evidence suggests that PFKFB3-driven glycolysis plays a crucial role in the resistance to various cancer therapies, including chemotherapy and targeted agents.[3][11][12][13]

Mechanisms of PFKFB3-Mediated Resistance:

-

Metabolic Reprogramming: Cancer cells can adapt their metabolic pathways to survive the stress induced by therapies. Upregulation of PFKFB3 allows for a sustained energy supply, counteracting the cytotoxic effects of drugs.

-

Reduced Oxidative Stress: PFKFB3-driven glycolysis can lead to a decrease in intracellular reactive oxygen species (ROS), which helps maintain genomic stability and prevent drug-induced cell death.[3]

-

Autophagy Regulation: PFKFB3 has been linked to the regulation of autophagy, a cellular process that can promote cell survival under stress. In some contexts, PFKFB3 inhibition can reduce drug-induced autophagy, thereby increasing the retention and efficacy of chemotherapeutic agents like cisplatin.[13]

-

Signaling Pathway Activation: In paclitaxel-resistant breast cancer cells, PFKFB3 has been shown to modulate Toll-like receptor 4 (TLR4) signaling through lactate production, promoting cell viability.[11]

Overcoming Resistance with PFKFB3 Inhibition:

By targeting the metabolic engine of resistant cancer cells, PFKFB3 inhibitors like this compound offer a promising strategy to resensitize tumors to conventional therapies.[3]

-

Synergistic Effects: Co-administration of a PFKFB3 inhibitor with chemotherapy or targeted therapy can lead to a synergistic increase in cancer cell apoptosis and cytotoxicity.[3]

-

Reversal of Resistance: In chronic myelogenous leukemia, inhibition of PFKFB3 has been shown to enhance the sensitivity of cancer cells to tyrosine kinase inhibitors.[12] Similarly, in colorectal cancer, PFKFB3 deprivation attenuated cisplatin resistance.[13]

-

Broad Applicability: The role of PFKFB3 in resistance has been observed in various cancer types, including breast cancer, non-small cell lung cancer, and melanoma, suggesting that PFKFB3 inhibition could be a broadly applicable strategy.[3]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved is crucial for understanding the mechanism of action of this compound. The following diagrams, generated using the DOT language, illustrate key signaling pathways and a general experimental workflow.

Caption: PFKFB3 Signaling Pathway in Cancer Metabolism.

Caption: Overcoming Therapeutic Resistance with this compound.

Experimental Protocols

The following are generalized protocols for key experiments to evaluate PFKFB3 inhibitors. Specific details may need to be optimized for different cell lines and experimental conditions.

6.1. PFKFB3 Kinase Activity Assay (In Vitro)

This protocol is based on methods used for high-throughput screening of PFKFB3 inhibitors.

-

Objective: To determine the in vitro inhibitory activity of a compound against recombinant PFKFB3.

-

Materials:

-

Recombinant human PFKFB3 enzyme.

-

Assay buffer (e.g., 100 mM HEPES pH 7.5, 10 mM MgCl₂, 200 mM KCl, 8 mM DTT, 0.02% BSA, 0.02% Triton X-100).

-

Substrates: Fructose-6-phosphate (F-6-P) and ATP.

-

Test compound (e.g., this compound) dissolved in DMSO.

-

ADP-Glo™ Kinase Assay kit (Promega) or similar.

-

384-well plates.

-

Plate reader capable of luminescence detection.

-

-

Procedure:

-

Prepare a solution of PFKFB3 enzyme (e.g., 40 nM) in the assay buffer containing F-6-P (e.g., 4 mM).

-

Add the test compound at various concentrations to the wells of a 384-well plate. Include controls with DMSO only (negative control) and a known inhibitor (positive control).

-

Add the PFKFB3/F-6-P solution to the wells.

-

Initiate the kinase reaction by adding ATP (e.g., 20 µM).

-

Incubate the plate at room temperature for a specified time (e.g., 1-2 hours).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

-

6.2. Cellular Lactate Production Assay

-

Objective: To measure the effect of a PFKFB3 inhibitor on the rate of glycolysis in cancer cells.

-

Materials:

-

Cancer cell line of interest (e.g., A549, HeLa).

-

Cell culture medium and supplements.

-

Test compound (e.g., this compound).

-

Lactate Assay Kit (colorimetric or fluorometric).

-

96-well plates.

-

Plate reader.

-

-

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24 hours).

-

Collect the cell culture medium from each well.

-

Measure the lactate concentration in the collected medium using a lactate assay kit according to the manufacturer's protocol.

-

In parallel, determine the cell number or protein concentration in each well to normalize the lactate production.

-

Analyze the data to determine the effect of the inhibitor on lactate production.

-

6.3. Cell Viability and Synergism Assay

-

Objective: To assess the effect of a PFKFB3 inhibitor alone and in combination with another therapeutic agent on cancer cell viability.

-

Materials:

-

Cancer cell line of interest.

-

Cell culture medium and supplements.

-